molecular formula C26H27NO5 B11678804 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11678804
M. Wt: 433.5 g/mol
InChI Key: BBCMNOWTDKLDSA-UHFFFAOYSA-N
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Description

2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, a phenoxyethyl group, and a methoxyphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 3-methoxyphenyl-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. This intermediate is then reacted with 2-phenoxyethanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the phenoxyethyl group.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. Additionally, the compound’s ability to interact with DNA and proteins can contribute to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethyl 2-(4-hydroxy-3-methoxyphenyl)acetate: Shares a similar phenoxyethyl group but differs in the core structure.

    2-Phenoxyethyl 4-(4-benzyloxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure with a benzyloxy group instead of a methoxy group.

Uniqueness

2-Phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups, which contribute to its distinct chemical reactivity and potential biological activities. The presence of the methoxyphenyl group and the quinoline core distinguishes it from other similar compounds and enhances its potential for various applications.

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5 g/mol

IUPAC Name

2-phenoxyethyl 4-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H27NO5/c1-17-23(26(29)32-15-14-31-19-9-4-3-5-10-19)24(18-8-6-11-20(16-18)30-2)25-21(27-17)12-7-13-22(25)28/h3-6,8-11,16,24,27H,7,12-15H2,1-2H3

InChI Key

BBCMNOWTDKLDSA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=CC=C3)OC)C(=O)OCCOC4=CC=CC=C4

Origin of Product

United States

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